Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
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Overview
Description
Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. This particular compound features a complex structure with a piperidine ring fused to a quinoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. One common approach is the hydrogenation of pyridine derivatives to form the piperidine ring. This can be achieved using catalysts such as molybdenum disulfide under high-pressure hydrogenation conditions . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and scalability . Additionally, the use of chlorinating agents followed by nucleophilic substitution reactions can also be employed to introduce various functional groups into the piperidine ring .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicine, compounds containing the piperidine moiety are investigated for their therapeutic potential. They are used in the development of drugs for treating conditions such as Alzheimer’s disease, cancer, and infectious diseases .
Industry: Industrially, piperidine derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their versatility and reactivity make them valuable intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups . For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, making them potential candidates for treating Alzheimer’s disease .
Comparison with Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic compound with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Phosphorinane: A six-membered heterocyclic compound with one phosphorus atom.
Arsinane: A six-membered heterocyclic compound with one arsenic atom.
Uniqueness: Piperidine, 1-((7,8,9,10-tetrahydro-2-methyl-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is unique due to its fused quinoline and piperidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
36068-70-9 |
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Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H26N2O/c1-15-10-11-19-17(14-15)20(21(24)23-12-6-3-7-13-23)16-8-4-2-5-9-18(16)22-19/h10-11,14H,2-9,12-13H2,1H3 |
InChI Key |
MAJZLBWUGMPXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCCC3=C2C(=O)N4CCCCC4 |
Origin of Product |
United States |
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